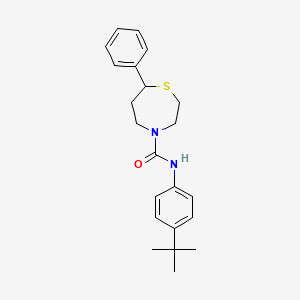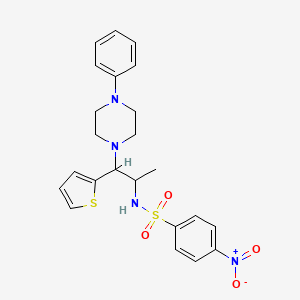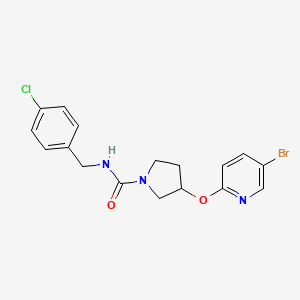![molecular formula C20H20N2O5S B2881960 3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1171780-65-6](/img/structure/B2881960.png)
3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported via Schiff bases reduction route . N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .Molecular Structure Analysis
The molecular structure of the compound was confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared . The compound consists of asymmetric units of C16H20N2O .Chemical Reactions Analysis
The compound can theoretically undergo various chemical reactions. For instance, the chloride ion of similar compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis
The compound has specific physical and chemical properties. For instance, 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Applications De Recherche Scientifique
Synthetic Chemistry Applications
One key area of research involves the synthesis and transformation of complex organic molecules that may share structural motifs with the compound . For example, studies on the pyrolytic generation of methyleneketene from related dioxaspiro compounds have illuminated pathways for generating reactive intermediates useful in synthetic organic chemistry (Brown, Eastwood, & McMullen, 1976). Similarly, research on the structure, conformation, and hydrogen bonding of amino-cycloalkanespiro-hydantoins has provided insights into the molecular architecture that could influence the design of new drugs or materials (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Materials Science and Engineering
The synthesis and characterization of novel organic compounds with unique structural features, such as spirocyclic frameworks, are of significant interest in materials science. These compounds can serve as building blocks for advanced materials with potential applications ranging from electronics to biomedicine. For instance, the electrochemical studies of diazaspiro undecane diones in non-aqueous media reveal their potential as functional materials in electronic applications due to their redox properties (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).
Mécanisme D'action
Based on the cholinergic hypothesis of the reported compound, N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, which had a good inhibitory activity to acetylcholinesterase (AChE), the new 4-methoxy-phenylthiazole-2-amine derivatives as AChE inhibitors (AChEIs) have been designed and synthesized .
Orientations Futures
Propriétés
IUPAC Name |
3-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-25-14-7-5-13(6-8-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMTEUQJFNZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881880.png)
![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)

![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)


![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)
![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)


![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)


